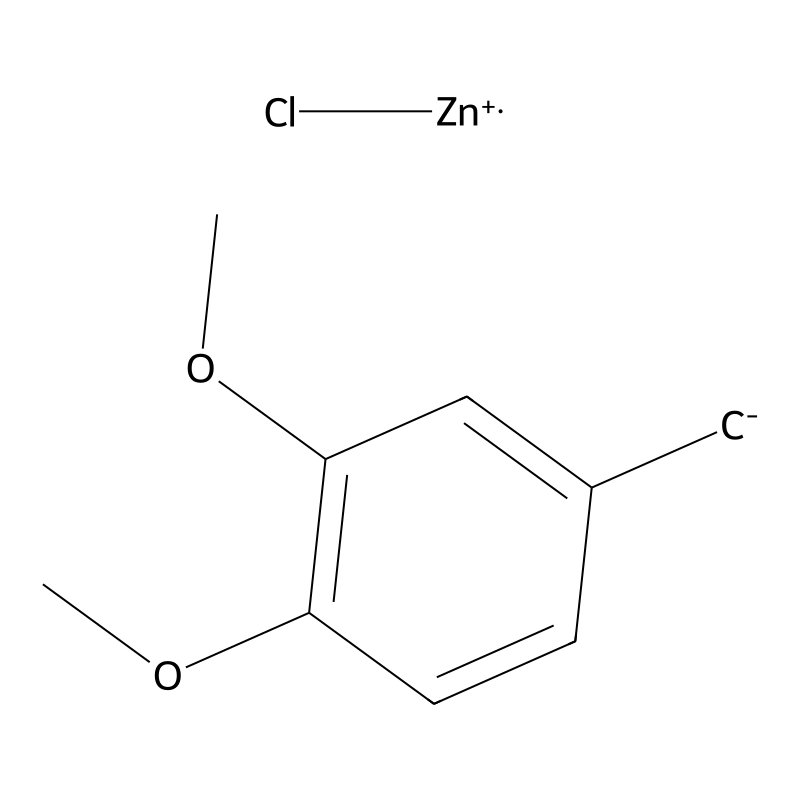

Chlorozinc(1+) (3,4-dimethoxyphenyl)methanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Dimethoxybenzylzinc chloride is a chemoselective, functional-group-tolerant organometallic reagent primarily utilized in Negishi cross-coupling reactions. Supplied typically as a standardized 0.5 M solution in tetrahydrofuran (THF), this benzylic zinc halide serves as a critical building block for installing the 3,4-dimethoxybenzyl (homoveratryl) moiety in complex pharmaceutical intermediates, such as isoquinoline alkaloids. Unlike traditional Grignard or organolithium reagents, organozinc species offer a highly differentiated balance of nucleophilicity and chemoselectivity, allowing for targeted carbon-carbon bond formation in the presence of sensitive electrophilic functional groups like esters, ketones, and nitriles [1].

Substituting 3,4-dimethoxybenzylzinc chloride with its Grignard equivalent (3,4-dimethoxybenzylmagnesium chloride) or a Suzuki-compatible benzylic boronic acid introduces severe process limitations. Grignard reagents possess high basicity and nucleophilicity, which strictly precludes their use in substrates containing unprotected esters, nitriles, or ketones, leading to extensive side reactions and reduced coupling yields. Conversely, while Suzuki cross-coupling is a standard industrial choice, benzylic boronic acids are notoriously prone to protodeboronation and instability. Furthermore, the synthesis of these boronic acids typically requires harsh lithium or magnesium intermediates, defeating the purpose of functional group tolerance. Organozinc reagents bypass these issues by offering direct, high-yielding Pd-catalyzed or Ni-catalyzed Negishi coupling with aryl halides and triflates under mild conditions, without compromising sensitive moieties[1].

Chemoselectivity and Functional Group Tolerance in Cross-Coupling

Organozinc reagents inherently possess higher covalency in the carbon-metal bond compared to organomagnesium species. In comparative cross-coupling scenarios, benzylic zinc chlorides tolerate sensitive functionalities such as esters, nitriles, and ketones, whereas the corresponding Grignard reagents (e.g., 3,4-dimethoxybenzylmagnesium chloride) readily attack these electrophilic centers, leading to complex mixtures. For instance, Negishi couplings utilizing 3,4-dimethoxybenzylzinc chloride proceed cleanly at room temperature to 60 °C, avoiding the nucleophilic addition side-reactions that typically consume Grignard reagents [1].

| Evidence Dimension | Functional Group Compatibility |

| Target Compound Data | Tolerates esters, ketones, and nitriles during Pd/Ni-catalyzed coupling |

| Comparator Or Baseline | 3,4-Dimethoxybenzylmagnesium chloride (Grignard) |

| Quantified Difference | Grignard reagents undergo rapid nucleophilic addition to carbonyls/nitriles, resulting in <10% cross-coupling yield in unprotected substrates, whereas zinc reagents maintain high chemoselectivity. |

| Conditions | Pd-catalyzed cross-coupling in THF at ambient to mild heating |

Enables late-stage functionalization of complex, highly functionalized pharmaceutical intermediates without requiring tedious protection-deprotection steps.

Enhanced Reaction Kinetics and Stability vs. Benzylic Boronic Acids (Suzuki Alternatives)

While Suzuki couplings are widely used, benzylic boronic acids suffer from instability (protodeboronation) and require harsh organolithium/magnesium precursors for their synthesis. In contrast, 3,4-dimethoxybenzylzinc chloride displays much higher intrinsic reactivity in Pd-catalyzed cross-coupling reactions. In advanced syntheses, such as the preparation of the alkaloid papaverine, 3,4-dimethoxybenzylzinc chloride couples with iodo-isoquinolines in just 1.25 hours at 25 °C, delivering the target in high yield without the degradation issues associated with benzylic boronic species [1].

| Evidence Dimension | Reaction Time and Reagent Stability |

| Target Compound Data | Complete cross-coupling in 1.25 h at 25 °C |

| Comparator Or Baseline | Benzylic boronic acids (Suzuki equivalents) |

| Quantified Difference | Organozincs exhibit significantly faster transmetalation rates and avoid the rapid protodeboronation degradation pathways typical of benzylic boronic acids. |

| Conditions | Pd(OAc)2 / S-Phos catalyzed Negishi coupling in THF at 25 °C |

Procuring the pre-formed organozinc reagent ensures reproducible, high-speed coupling kinetics while bypassing the instability of benzylic boronic acids.

Enhanced Formulation Stability and Concentration via LiCl Complexation

Commercially procured 3,4-dimethoxybenzylzinc chloride is typically supplied as a 0.5 M solution in THF, stabilized by the presence of lithium chloride (LiCl). The Knochel-type direct zinc insertion method utilizing LiCl significantly enhances the solubility and kinetic stability of the resulting organozinc halide. This formulation prevents reagent aggregation and precipitation, which are common issues with unstabilized organozinc compounds, ensuring consistent molarity and reliable dosing during scale-up operations[1].

| Evidence Dimension | Solution Concentration and Stability |

| Target Compound Data | Stable 0.5 M solution in THF |

| Comparator Or Baseline | Unstabilized benzylic zinc halides |

| Quantified Difference | LiCl complexation allows for higher stable concentrations (up to 0.5-0.7 M) compared to traditional unstabilized zinc reagents which often suffer from lower solubility and precipitation. |

| Conditions | Storage and handling in THF under inert atmosphere |

A stable, standardized 0.5 M liquid formulation drastically improves handling, dosing accuracy, and batch-to-batch reproducibility in industrial manufacturing.

Late-Stage API Functionalization via Negishi Coupling

Due to its high chemoselectivity and functional group tolerance, 3,4-dimethoxybenzylzinc chloride is the reagent of choice for installing the homoveratryl group onto advanced pharmaceutical intermediates that contain sensitive moieties like esters or nitriles, eliminating the need for complex protection-deprotection sequences [1].

Total Synthesis of Isoquinoline Alkaloids

The reagent is highly effective for the rapid construction of benzylisoquinoline alkaloids, such as papaverine. Its ability to undergo fast, high-yielding Pd-catalyzed cross-coupling with iodo-isoquinolines at room temperature streamlines synthetic routes compared to classical Bischler-Napieralski cyclizations [2].

High-Throughput Library Synthesis for Drug Discovery

The stability of the 0.5 M THF formulation, combined with its reliable reactivity in automated or parallel Negishi couplings, makes this compound ideal for generating diverse libraries of 3,4-dimethoxybenzyl-substituted heterocycles for structure-activity relationship (SAR) studies [3].

References

- [1] Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107-1110.

- [2] Metzger, A. (2010). Preparation and Applications of Benzylic Zinc Chlorides. Dissertation, LMU München.

- [3] Rieke Metals Catalog 2014-2015, Organozinc Reagents.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant